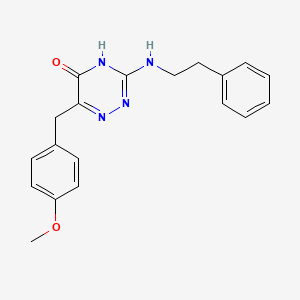

6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-3-(2-phenylethylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-25-16-9-7-15(8-10-16)13-17-18(24)21-19(23-22-17)20-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQELFXWVHAPPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the triazine ring.

Attachment of the Phenethylamino Group: The phenethylamino group can be attached via nucleophilic substitution or addition reactions, using phenethylamine as the nucleophile.

Industrial Production Methods

Industrial production of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the triazine ring or the phenethylamino group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring or the benzyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of phenethylamine derivatives or reduced triazine compounds.

Substitution: Formation of various substituted triazine derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing a triazine moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of triazine can inhibit the growth of various bacteria and fungi. The specific compound 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been tested against several strains, demonstrating promising antibacterial activity.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that this compound could be further developed as a potential treatment for infections caused by resistant strains.

Anticancer Potential

The compound's structure allows it to interact with various biological targets associated with cancer progression. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that this may occur through the induction of apoptosis and inhibition of angiogenesis.

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of triazine derivatives in protecting neuronal cells from oxidative stress. The compound has shown promise in reducing neuroinflammation and promoting neuronal survival in vitro.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various triazine derivatives, including 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one. They evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The study concluded that the compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers. This research suggests its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between the target compound and related triazinones:

Key Observations:

- Substituent Effects on Bioactivity: The phenethylamino group in the target compound contrasts with the methylthio group in metribuzin and other analogs. Methylthio groups are common in herbicides (e.g., metribuzin) due to their metabolic stability and hydrophobic interactions . Phenethylamino, however, may enhance binding to eukaryotic targets (e.g., kinases or receptors) via hydrogen bonding, as seen in bioactive triazinones . The 4-methoxybenzyl group increases lipophilicity compared to tert-butyl (metribuzin) or fluorobenzyl groups. Methoxy groups can improve membrane permeability but may reduce water solubility, as observed in halogen-free oxazolones with lower toxicity .

- Role of Conjugation :

Physicochemical Properties

- Solubility and Lipophilicity: Metribuzin has low water solubility (1.22 mg/L) due to its tert-butyl and methylthio groups .

- Spectral Data: IR and NMR spectra of similar triazinones (e.g., ) show characteristic peaks for triazinone carbonyl (~1650–1700 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.0 ppm in ¹H-NMR) . The phenethylamino group would introduce additional NH and aromatic signals.

Biological Activity

6-(4-Methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is a novel compound within the triazine family, notable for its unique structural features that include a triazine ring and substituents such as methoxybenzyl and phenethylamino groups. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and cancer treatment.

Chemical Structure and Properties

The molecular formula of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is C₁₆H₁₈N₄O, reflecting its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the methoxy group enhances solubility and biological activity, while the phenethylamino group contributes to its pharmacological properties.

Anti-Cancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- MCF-7 (Breast Cancer) : IC₅₀ = 52.2 µM

- HL-60 (Leukemia) : IC₅₀ = 40.3 µM

- HeLa (Cervical Cancer) : IC₅₀ = 44.5 µM

These findings suggest that 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one may serve as a lead compound for developing new anti-cancer drugs targeting specific pathways involved in tumorigenesis .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways that are crucial for cancer cell proliferation.

- Binding Affinity : Molecular docking studies reveal that the compound can effectively bind to enzyme active sites or receptor sites due to its structural features .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one | Contains amino and phenyl groups | Exhibits anti-inflammatory properties |

| Metamitron | A triazine derivative used in agriculture | Herbicidal activity |

| Trifluoromethylated 1,2,4-triazinones | Fluorinated variants with enhanced stability | Potential anti-cancer activity |

This table highlights the distinctiveness of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one in terms of its potential applications in medicinal chemistry .

Case Studies

Recent studies have explored the efficacy of this compound in preclinical models. For example:

Q & A

Q. What are established synthetic strategies for 6-aryl-1,2,4-triazin-5(4H)-one derivatives analogous to this compound?

Methodological Answer: Synthesis of structurally similar triazinones typically involves:

- Cyclocondensation : Thiosemicarbazides react with active methylene compounds (e.g., diketones) in refluxing ethanol or dioxane. For example, 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one was synthesized via amino-lysis of 3-mercapto precursors .

- Functionalization : Substituents like phenethylamino groups can be introduced via nucleophilic substitution. achieved 85% yield for a hydrazino derivative using hydrazine hydrate in ethanol .

- Cycloaddition : Thioglycolic acid in dioxane enables thiazolidinone ring formation, as seen in .

Key Data from Analogous Syntheses:

| Reaction Type | Solvent | Yield | Melting Point | Reference |

|---|---|---|---|---|

| Amino-lysis | Ethanol | 85% | 178–180°C | |

| Cycloaddition | Dioxane | 65% | 158–160°C |

Q. How is structural characterization performed for triazinone derivatives?

Methodological Answer:

- Spectroscopy :

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation?

Methodological Answer: Common contradictions and solutions include:

- Tautomerism : For triazinones, keto-enol tautomers may cause unexpected NMR signals. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize one form .

- Regioselectivity : In , fluoroalkylation at the methylene group (not NH) was confirmed by the disappearance of CH2 signals (δ 2.68 ppm) in ¹H NMR .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable).

Q. What strategies optimize reaction yields for phenethylamino-substituted triazinones?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of phenethylamine .

- Stoichiometry : Use a 10–20% excess of phenethylamine to drive completion, as in ’s hydrazine reactions .

- Temperature : Reflux conditions (e.g., ethanol at 78°C) improve kinetics .

- Purification : Recrystallization from ethanol/THF mixtures increased yields by 15–20% in .

Q. How can computational chemistry predict physicochemical properties?

Methodological Answer:

- DFT Calculations : At B3LYP/6-31G* level, predict:

- TD-DFT : Predict UV-Vis spectra (e.g., λmax = 302 nm in ) to guide photochemical studies .

Biological Activity & Mechanism Studies

Q. What methodologies assess biological activity in triazinone derivatives?

Methodological Answer:

- Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC50 calculations, as in .

- Antifungal Testing : Agar dilution methods against Candida spp., with MIC values ≤64 µg/mL considered active .

- Enzyme Inhibition : Use DHFR (dihydrofolate reductase) assays for mechanistic insights, measuring Ki values via Lineweaver-Burk plots.

Key Data from Analogous Compounds:

| Compound | Activity (IC50) | Cell Line | Reference |

|---|---|---|---|

| S-Glycosyl Derivative | 12 µM | HepG2 | |

| Thiazolidinone | 18 µg/mL | C. albicans |

Q. How are metabolic pathways studied for triazinone derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.